2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide
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Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a useful research compound. Its molecular formula is C18H17N3O2S2 and its molecular weight is 371.47. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Evaluation
Research has identified certain derivatives, including 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide, as potential anticonvulsants. These compounds have been evaluated for their ability to prevent seizures, demonstrating significant protection in animal models. Computational studies have further supported these findings by illustrating good binding properties with molecular targets related to epilepsy (Kumar et al., 2011).
Anticancer Activity
Another important area of application is in the field of anticancer research. Derivatives of this compound have been synthesized and investigated for their probable anticancer activities. Studies have shown that these compounds exhibit cytotoxic activities against various cancer cell lines, including lung, breast, and colorectal cancer cells, by employing mechanisms such as DNA synthesis inhibition and inducing apoptotic pathways (Osmaniye et al., 2018).
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-12(13-7-9-14(23-2)10-8-13)20-21-17(22)11-24-18-19-15-5-3-4-6-16(15)25-18/h3-10H,11H2,1-2H3,(H,21,22)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANAGTVKMLSKDA-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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